molecular formula C16H14O2 B5812677 2-methylphenyl 3-phenylacrylate

2-methylphenyl 3-phenylacrylate

Cat. No. B5812677
M. Wt: 238.28 g/mol
InChI Key: XYRBZTZCSQCWAA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylphenyl 3-phenylacrylate, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a derivative of cinnamic acid and is commonly used in organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

2-methylphenyl 3-phenylacrylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. 2-methylphenyl 3-phenylacrylate has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
2-methylphenyl 3-phenylacrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methylphenyl 3-phenylacrylate can inhibit the proliferation of cancer cells and induce apoptosis. 2-methylphenyl 3-phenylacrylate has also been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting that it may have potential as an antioxidant.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methylphenyl 3-phenylacrylate in lab experiments is its ease of synthesis. 2-methylphenyl 3-phenylacrylate is readily available and can be synthesized using simple laboratory techniques. Additionally, 2-methylphenyl 3-phenylacrylate has a relatively low toxicity, making it safe to handle in the laboratory. However, one limitation of using 2-methylphenyl 3-phenylacrylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 2-methylphenyl 3-phenylacrylate. One area of interest is the development of 2-methylphenyl 3-phenylacrylate-based materials with unique properties, such as liquid crystals with tunable optical properties. Additionally, there is potential for the development of 2-methylphenyl 3-phenylacrylate-based sensors and biosensors for the detection of biomolecules. Finally, further research is needed to fully understand the mechanism of action of 2-methylphenyl 3-phenylacrylate and its potential as a therapeutic agent for various diseases.

Synthesis Methods

2-methylphenyl 3-phenylacrylate can be synthesized through the Knoevenagel condensation reaction between 2-methylbenzaldehyde and phenylacetic acid in the presence of a base. This reaction leads to the formation of 2-methylphenyl 3-phenylacrylate as a yellow crystalline solid with a melting point of 72-74°C.

Scientific Research Applications

2-methylphenyl 3-phenylacrylate has various scientific research applications due to its unique properties. It has been used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents. 2-methylphenyl 3-phenylacrylate has also been used in the preparation of materials such as polymers and liquid crystals. Additionally, 2-methylphenyl 3-phenylacrylate has been used in the development of sensors and biosensors due to its ability to interact with biomolecules.

properties

IUPAC Name

(2-methylphenyl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-13-7-5-6-10-15(13)18-16(17)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRBZTZCSQCWAA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylphenyl (2E)-3-phenylprop-2-enoate

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